InChI=1S/C14H9NO2.H2O/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1-8H,(H,16,17);1H2
. The compound has a molecular weight of 241.24 g/mol .
Methods of Synthesis
The synthesis of 9-acridinecarboxylic acid hydrate can be achieved through various methods, primarily involving the reaction of acridine derivatives with carboxylic acids or their derivatives. One common synthetic route involves the following steps:
The synthesis parameters, including temperature, reaction time, and solvent choice, can significantly influence the yield and purity of the final product. For instance, maintaining a temperature around 150-200 °C for several hours can enhance yield .
Molecular Structure
The molecular structure of 9-acridinecarboxylic acid hydrate features a fused ring system characteristic of acridines. The compound consists of:
The molecular weight of 9-acridinecarboxylic acid hydrate is approximately 241.24 g/mol when accounting for the water molecule . The compound exhibits specific spectral properties that can be analyzed using techniques like nuclear magnetic resonance spectroscopy and infrared spectroscopy.
Chemical Reactions Involving 9-Acridinecarboxylic Acid Hydrate
9-Acridinecarboxylic acid hydrate participates in various chemical reactions, including:
These reactions are typically conducted under controlled conditions to optimize yields and minimize by-products .
Mechanism of Action
The mechanism by which 9-acridinecarboxylic acid hydrate exerts its effects in biological systems is not fully elucidated but may involve:
Research into its specific mechanisms continues, particularly regarding its role as a potential chemotherapeutic agent .
Physical and Chemical Properties
The physical and chemical properties of 9-acridinecarboxylic acid hydrate include:
These properties make it suitable for various applications in research and industrial settings.
Scientific Applications
9-Acridinecarboxylic acid hydrate has several notable applications:
Research continues into expanding its applications across different fields, including materials science and biochemistry .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2